Mesdopetam hemitartrate, also known as Mesdopetam or IRL-790, is a novel compound classified as a dopamine D2 and D3 receptor antagonist, with a notable preference for the D3 receptor. This compound is under development primarily for the treatment of Parkinson's disease, specifically targeting levodopa-induced dyskinesia and psychotic disorders associated with the disease. Its unique mechanism of action positions it as a promising candidate for addressing unmet medical needs in neurology, particularly in managing complications arising from Parkinson's disease treatments .
Mesdopetam hemitartrate is synthesized from various chemical precursors and is classified as an atypical dopamine receptor antagonist. It is part of a broader category of small molecules that are being investigated for their neuropharmacological properties. The International Nonproprietary Name (INN) for this compound is Mesdopetam, which was officially assigned by the World Health Organization in early 2020 .
The synthesis of Mesdopetam hemitartrate involves multiple steps, starting from simpler organic compounds. While specific synthetic routes have not been extensively detailed in the literature, it generally follows established protocols for synthesizing dopamine receptor antagonists. The synthesis typically includes:
The synthesis aims to ensure high purity and yield while maintaining the pharmacological activity necessary for its intended therapeutic applications .
The molecular formula of Mesdopetam hemitartrate is , with a molar mass of approximately 425.42 g/mol. The structural representation emphasizes its complex arrangement, including a fluorine atom, a sulfonyl group, and multiple hydroxyl functional groups that contribute to its pharmacological properties.
The three-dimensional structure of Mesdopetam can be visualized using computational chemistry software, which helps in understanding its interaction with biological targets such as dopamine receptors .
Mesdopetam hemitartrate undergoes various chemical reactions typical of small molecules used in pharmacology:
These reactions are critical for understanding the compound's bioavailability and therapeutic efficacy.
Mesdopetam functions as an antagonist at dopamine D2 and D3 receptors, with a stronger affinity for the D3 subtype. This antagonistic action helps mitigate the dyskinetic effects often observed in patients undergoing treatment with levodopa for Parkinson's disease. By blocking these receptors, Mesdopetam can stabilize motor function and reduce involuntary movements associated with dopaminergic therapies .
Clinical studies have demonstrated that Mesdopetam significantly improves "ON" time without troublesome dyskinesias compared to existing treatments, indicating its potential effectiveness in managing Parkinson's disease symptoms .
These properties suggest that Mesdopetam hemitartrate has favorable characteristics for oral bioavailability and central nervous system penetration .
Mesdopetam hemitartrate is primarily investigated for its applications in treating Parkinson's disease-related complications:
Ongoing clinical trials continue to evaluate its safety, efficacy, and tolerability in various patient populations suffering from these conditions .
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1